![molecular formula C19H20N6O2S B12150139 N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12150139.png)
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrazinyl group, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyrazinyl Group: The pyrazinyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through an electrophilic aromatic substitution reaction.
Formation of the Final Compound: The final step involves the coupling of the triazole derivative with the ethoxyphenyl group under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and prop-2-en-1-yl groups.
Reduction: Reduction reactions can target the triazole ring and the pyrazinyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that compounds containing triazole moieties exhibit promising antifungal properties. N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been synthesized as part of a series aimed at combating fungal infections, particularly those caused by Candida species. The compound's structure allows it to interact with fungal cell membranes and inhibit ergosterol biosynthesis, a critical component of fungal cell walls.
Case Study:
A study evaluated the antifungal efficacy of several triazole-derived compounds against Candida albicans and Rhodotorula mucilaginosa. The results showed that the compound demonstrated a minimum inhibitory concentration (MIC) of less than 25 µg/mL, indicating superior activity compared to traditional antifungal agents like fluconazole .
Anticancer Properties
The compound has also been investigated for its anticancer potential. The incorporation of pyrazole and triazole rings is known to enhance biological activity against various cancer cell lines. The mechanism involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
Case Study:
In vitro studies have shown that derivatives similar to this compound exhibited significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 80% in some cases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions.
Synthetic Routes
The preparation begins with the formation of the pyrazole core followed by the introduction of the ethoxyphenyl and acetamide groups. Common reagents include hydrazine hydrate and various substituted anilines under controlled conditions.
Step | Reaction Type | Key Reagents | Conditions |
---|---|---|---|
1 | Formation of Pyrazole Core | Hydrazine hydrate | Reflux in ethanol |
2 | Introduction of Ethoxy Group | Ethyl chloroformate | DMF solvent |
3 | Acetamide Formation | Acetic anhydride | Controlled temperature |
Structural Optimization
Future studies may focus on optimizing the chemical structure to improve bioavailability and selectivity for target enzymes or receptors involved in fungal infections or cancer proliferation pathways.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and pyrazinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Biological Activity
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Ethoxyphenyl group
- Pyrazinyl and triazole moieties
- Sulfanyl and acetamide functionalities
Molecular Formula: C20H21N5O2S
Molecular Weight: 393.48 g/mol
CAS Number: 2309585-30-4
Biological Activity Overview
Research indicates that compounds containing triazole and pyrazine scaffolds exhibit various biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.
Anticancer Activity
A study conducted on similar triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features showed IC50 values in the low micromolar range against HepG2 (liver cancer) and A549 (lung cancer) cell lines . While specific data for the target compound is limited, its structural analogs suggest potential anticancer activity through mechanisms that may involve inhibition of DNA synthesis or interference with cell cycle progression.
Antimicrobial Activity
The compound's structure is conducive to antimicrobial activity. Similar compounds have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies showed that derivatives with triazole rings exhibited significant antibacterial effects, suggesting that this compound may also possess comparable antimicrobial properties .
Anti-inflammatory Effects
Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production. This suggests that the target compound may also play a role in reducing inflammation through similar pathways.
The proposed mechanisms by which N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with triazole rings are known to inhibit enzymes involved in cellular processes.
- Disruption of DNA Replication : Similar compounds have shown the ability to interfere with DNA synthesis in cancer cells.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and cell proliferation.
Case Studies
Several studies have highlighted the biological activities of related compounds:
These findings underscore the potential of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a candidate for further research in drug development.
Properties
Molecular Formula |
C19H20N6O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N6O2S/c1-3-11-25-18(16-12-20-9-10-21-16)23-24-19(25)28-13-17(26)22-14-5-7-15(8-6-14)27-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,22,26) |
InChI Key |
OHJDQEMKRDLASK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.